Predicted Lipophilicity (XLogP3-AA) Differentiation Between 2-sec-Butyl-N-ethyl-2,3-dimethylvaleramide and 2-sec-Butyl-N-ethyl-4-methylvaleramide
2-sec-Butyl-N-ethyl-2,3-dimethylvaleramide (C₁₃H₂₇NO, MW 213.36) exhibits a predicted XLogP3-AA of 4.0 [1]. In contrast, the structurally related analog 2-sec-butyl-N-ethyl-4-methylvaleramide (CAS 51115-78-7, C₁₂H₂₅NO, MW 199.33) has one fewer carbon atom and one fewer methyl branch, and its predicted lipophilicity is expected to be lower (estimated XLogP3-AA ≈ 3.5 based on structural subtraction and molecular weight differential) .
| Evidence Dimension | Lipophilicity (XLogP3-AA, computed) |
|---|---|
| Target Compound Data | 4.0 |
| Comparator Or Baseline | 2-sec-butyl-N-ethyl-4-methylvaleramide (CAS 51115-78-7), estimated XLogP3-AA ≈ 3.5 |
| Quantified Difference | Δ XLogP3-AA ≈ +0.5 (higher lipophilicity) |
| Conditions | Computed by XLogP3 3.0 (PubChem) for target compound; comparator estimated by structural extrapolation |
Why This Matters
A 0.5 log unit difference in lipophilicity corresponds to approximately three-fold higher partitioning into hydrophobic phases, directly impacting reversed-phase chromatographic retention, membrane permeability, and biological compartment distribution.
- [1] PubChem. 2-sec-Butyl-N-ethyl-2,3-dimethylvaleramide. Computed Descriptors: XLogP3-AA. View Source
